(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
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Overview
Description
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The starting materials are often aromatic aldehydes and amines, which undergo condensation reactions to form the pyrazoloquinoline core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects. Clinical studies and trials are conducted to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s binding to these targets can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other pyrazoloquinolines with different substituents. Examples include:
- (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
- (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-chlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H27N3O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C30H27N3O5/c1-36-24-12-11-17(16-25(24)37-2)19-14-22-27(23(34)15-19)26(28-29(31-22)32-33-30(28)35)18-7-6-10-21(13-18)38-20-8-4-3-5-9-20/h3-13,16,19,26H,14-15H2,1-2H3,(H3,31,32,33,35)/t19-,26-/m0/s1 |
InChI Key |
GJXOCJIMAIEVEZ-SIBVEZHUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C2)OC |
Origin of Product |
United States |
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